2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one
Overview
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound featuring a pyrazole ring fused to a quinazolinone system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the reaction of 5-amino-3-methyl-1H-pyrazole with an appropriate quinazolinone derivative under specific conditions. Common methods include:
Condensation Reactions: These reactions often involve heating the reactants in the presence of a catalyst, such as acetic acid or polyphosphoric acid, to facilitate the formation of the fused ring system.
Microwave-Assisted Synthesis: This method uses microwave radiation to accelerate the reaction, providing a faster and more efficient synthesis route.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound, potentially altering its biological activity.
Substitution: Substitution reactions at different positions on the pyrazole or quinazolinone rings can lead to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Oxidized Derivatives: These may include hydroxylated or carboxylated forms of the compound.
Reduced Derivatives: Reduction can lead to the formation of amines or other reduced forms.
Substituted Derivatives: Substitution reactions can yield compounds with different functional groups at various positions on the rings.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and infectious diseases.
Agriculture: The compound's derivatives may be used as pesticides or herbicides due to their biological activity.
Material Science: Its unique structure makes it a candidate for use in advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely, but often include interactions with cellular signaling pathways or metabolic processes.
Comparison with Similar Compounds
Pyrazole Derivatives: These compounds share the pyrazole ring and are known for their diverse biological activities.
Quinazolinone Derivatives: These compounds feature the quinazolinone ring and are also studied for their medicinal properties.
Fused Heterocycles: Compounds with similar fused ring systems, such as pyrazolo[1,5-a]pyrimidines, are structurally related.
Uniqueness: 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one stands out due to its specific combination of the pyrazole and quinazolinone rings, which may confer unique biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-7-6-10(13)17(16-7)12-14-9-5-3-2-4-8(9)11(18)15-12/h6H,2-5,13H2,1H3,(H,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPJDVEDTRPXBRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=NC3=C(CCCC3)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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